molecular formula C29H29N3O5S2 B2611710 C29H29N3O5S2 CAS No. 425400-81-3

C29H29N3O5S2

Cat. No. B2611710
CAS RN: 425400-81-3
M. Wt: 563.69
InChI Key: VNGRQFIGVCANMR-UHFFFAOYSA-N
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Description

The compound “C29H29N3O5S2” is also known as N-{4-[(2S,4R,5R,6S)-4-[4-(hydroxymethyl)phenyl]-5-methyl-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3-dioxan-2-yl]phenyl}benzenesulfonamide .


Molecular Structure Analysis

The compound contains total 72 bond(s); 43 non-H bond(s), 26 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 24 aromatic bond(s), 5 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 2 ether(s) (aliphatic), 1 sulfide(s), 1 sulfonamide(s) (thio-/dithio) .

Scientific Research Applications

Advances in Material Science

Research in material science often explores the synthesis and application of novel materials, which are fundamental to advancements in technology and industry. For example, the development of inorganic nanoparticles has been a focal point, driven by their potential applications in electronics, catalysis, and environmental science. The synthesis methods and applications of these nanoparticles show the importance of understanding complex chemical structures in creating new materials with unique properties (Cushing, Kolesnichenko, & O'Connor, 2004).

Catalysis and Polymerization

In the field of catalysis, compounds like sodium iminoquinolates demonstrate the diversity of structures that can be synthesized and their potential applications. These compounds have been utilized in the ring-opening polymerization (ROP) of rac-lactide, illustrating the role of complex molecules in facilitating polymer synthesis, which is key for producing polymers with specific properties (Zhang et al., 2016).

Environmental Applications

The COSMO-RS model highlights the intersection of chemical engineering and environmental science, demonstrating the use of complex molecular interactions for extracting substances from aqueous solutions. This methodology could be relevant for understanding how compounds with specific structures interact in different phases and can be applied to environmental cleanup or selective extraction processes (Lei, Chen, & Li, 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about this compound, it’s difficult to provide an accurate assessment .

properties

IUPAC Name

2-oxo-6-N,8-N-bis(2,4,6-trimethylphenyl)-1H-benzo[cd]indole-6,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5S2/c1-15-10-17(3)26(18(4)11-15)31-38(34,35)23-14-24(28-25-21(23)8-7-9-22(25)29(33)30-28)39(36,37)32-27-19(5)12-16(2)13-20(27)6/h7-14,31-32H,1-6H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGRQFIGVCANMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=C(C=C(C=C5C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C29H29N3O5S2

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